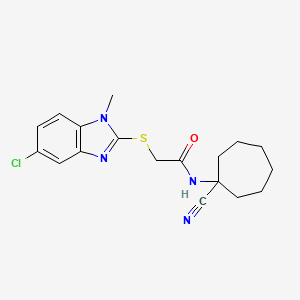

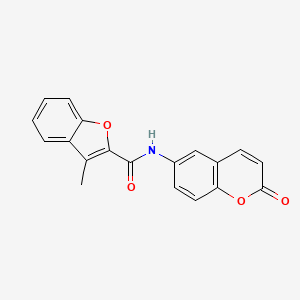

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For example, the synthesis of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Another synthesis route for pyrazole derivatives, such as 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, involves a two-step process starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy. For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was determined after its synthesis . Similarly, the structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclization and condensation. For example, the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved a cyclocondensation reaction of carbohydrazones with thioglycolic acid . Thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides with the Lawesson reagent followed by cyclization with thiophosgene led to the formation of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using various analytical techniques. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The inhibitory effects of pyrazole carboxylic acid amides on carbonic anhydrase isoenzymes were investigated, showing potent inhibitory activity, which is a significant chemical property in the context of medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is ketol-acid reductoisomerase (KARI) . KARI is an enzyme that catalyzes the second common step in branched-chain amino acid biosynthesis .

Mode of Action

The compound interacts with KARI, inhibiting its activity The exact mode of interaction is not well-documented in the available literature

Biochemical Pathways

By inhibiting KARI, the compound disrupts the biosynthesis of branched-chain amino acids . This can have downstream effects on protein synthesis and other cellular processes that rely on these amino acids.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with ethyl 3-phenyl-1H-pyrazole-5-carboxylate, followed by the hydrolysis of the resulting ethyl ester to yield the target compound.", "Starting Materials": [ "5-butyl-1,3,4-thiadiazol-2-amine", "ethyl 3-phenyl-1H-pyrazole-5-carboxylate", "sodium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.1 equiv) in ethanol.", "Step 2: Add sodium hydroxide (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Hydrolyze the resulting ethyl ester in the presence of sodium hydroxide (1.2 equiv) in water at reflux for 6 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the target compound." ] } | |

CAS RN |

2180374-85-8 |

Molecular Formula |

C16H17N5OS |

Molecular Weight |

327.41 |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22) |

InChI Key |

HXNRPOKPMBGTOC-UHFFFAOYSA-N |

SMILES |

CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)

![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)

![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)

![8-(4-methoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3001575.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)